(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Orthogonal Protection Peptide Synthesis Chiral Building Blocks

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (CAS 161891-81-2), also known as N-Cbz-N,O-isopropylidene-L-serine, is a chiral oxazolidine building block with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol. It belongs to the class of protected serine derivatives where the amino and hydroxyl functionalities are masked as a 2,2-dimethyloxazolidine ring and the nitrogen is protected with a benzyloxycarbonyl (Cbz) group.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 161891-81-2
Cat. No. B070337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid
CAS161891-81-2
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
InChIInChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
InChIKeyBDCQMEKOKHOPOQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (CAS 161891-81-2) Is a Strategic Procurement Choice for Chiral Synthesis


(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (CAS 161891-81-2), also known as N-Cbz-N,O-isopropylidene-L-serine, is a chiral oxazolidine building block with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It belongs to the class of protected serine derivatives where the amino and hydroxyl functionalities are masked as a 2,2-dimethyloxazolidine ring and the nitrogen is protected with a benzyloxycarbonyl (Cbz) group . This compound serves as a protected form of L-serine, offering orthogonal protection suitable for multi-step synthetic routes.

Critical Limitations of Substituting (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid in Orthogonal Protection Strategies


Generic substitution with other N-protected oxazolidine-4-carboxylic acids is not straightforward because the choice of nitrogen protecting group dictates compatibility with downstream synthetic steps. The Cbz group in this compound can be cleaved by hydrogenolysis, conditions to which the more common Boc group is stable [1]. Conversely, Cbz protection is stable to the acidic conditions used to remove Boc groups, allowing for true orthogonality [1]. Using a Boc-protected analog where Cbz is required would force a change in the global protecting group strategy, potentially reducing overall synthetic efficiency.

Quantitative Evidence for Selecting (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid Over Analogs


Enhanced Acid Stability of the Cbz-Protected Core Compared to the Boc-Protected Analog

For the related Garner aldehyde, replacing the standard Boc protecting group with a Cbz group is explicitly recommended to enhance stability under acidic conditions [1]. This property is directly transferable to the corresponding carboxylic acid precursor, compound (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid. While no direct quantitative stability assay was found for this specific compound, the class-level inference from Garner aldehyde chemistry indicates a critical advantage when acidic reaction conditions are required.

Orthogonal Protection Peptide Synthesis Chiral Building Blocks

Defined (S)-Stereochemistry Enabling Enantioselective Synthesis vs. (R)-Enantiomer

The compound's value hinges on its defined (S)-stereochemistry at the 4-position of the oxazolidine ring, derived from L-serine. The (R)-enantiomer is also commercially available (CAS 2154418-91-2) . The choice between them directly determines the stereochemical outcome of downstream products. Purity specifications for the (S)-enantiomer are typically 95% or 98% , ensuring high enantiomeric excess for asymmetric synthesis.

Asymmetric Synthesis Chiral Resolution Absolute Configuration

Orthogonal Protection Enabling Sequential Deprotection Strategies Not Possible with Fmoc Analogs

The Cbz group is cleaved by hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH), conditions that leave Fmoc and Boc groups intact. The Fmoc analog (e.g., Fmoc-Ser(psi(Me,Me)pro)-OH) is cleaved by secondary amines (piperidine), which would also remove other base-labile protecting groups . This makes the Cbz variant uniquely suited for strategies requiring an acid- or hydrogenolysis-labile protecting group that is orthogonal to Fmoc.

SPPS Orthogonal Chemistry Protecting Group Strategy

Prime Application Scenarios for (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid


Multi-Step Synthesis of Acid-Stable Garner's Aldehyde Derivatives

The compound is the direct precursor to Cbz-protected Garner's aldehyde. This aldehyde is used in synthetic sequences containing acidic steps where the standard Boc-protected Garner's aldehyde would epimerize or decompose [1]. The enhanced acid stability of the Cbz core is critical for applications like the synthesis of azafuranomycin analogs, where yields are significantly improved [1].

Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Protection

In Fmoc/tBu SPPS, the Cbz group serves as a third orthogonal protecting group for the N-terminus or a lysine side chain. It can be removed by hydrogenolysis without affecting the acid-labile side-chain protecting groups (tBu, Boc, Trt) or the base-labile Fmoc group, enabling complex, branched peptide architectures .

Synthesis of L-Serine-Derived Chiral Intermediates

The compound is a fully protected, chiral form of L-serine. Its (S)-stereochemistry is critical for synthesizing enantiopure pharmaceuticals where the final configuration depends on the serine chiral center. Any substitution with the (R)-enantiomer would invert the final product's stereochemistry, making this the sole acceptable choice for L-series targets .

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